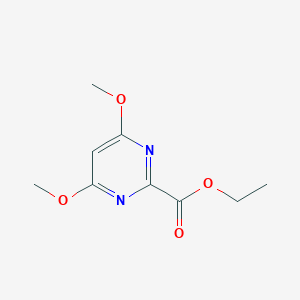

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-4-15-9(12)8-10-6(13-2)5-7(11-8)14-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMOQVSDVCHMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403413 | |

| Record name | ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128276-49-3 | |

| Record name | ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this guide details a plausible multi-step pathway based on established pyrimidine chemistry. The proposed synthesis begins with the condensation of diethyl malonate and S-methylisothiourea sulfate to form a pyrimidine core, followed by a series of functional group transformations including chlorination, methoxylation, oxidation, cyanation, and finally, hydrolysis and esterification to yield the target compound. This document outlines detailed experimental protocols for each step, drawing from analogous reactions in the scientific literature. Additionally, it summarizes the known physical and chemical properties of key intermediates and provides a logical framework for the synthesis and future investigation of this and related pyrimidine derivatives.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The substituent pattern on the pyrimidine ring plays a crucial role in determining the molecule's biological activity and physicochemical properties. This compound is a potentially valuable scaffold for further chemical exploration and drug design, combining the features of a dimethoxy-substituted pyrimidine with a reactive ester functionality at the 2-position. This guide presents a theoretically sound and experimentally feasible synthetic pathway to access this target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a six-step process, commencing with the construction of the pyrimidine ring via the Pinner synthesis, followed by a series of functional group interconversions to install the desired substituents.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and may require optimization for the specific substrates.

Step 1: Synthesis of 2-(Methylthio)-4,6-dihydroxypyrimidine

This step involves the condensation of diethyl malonate with S-methylisothiourea sulfate in the presence of a strong base to form the pyrimidine ring.

-

Materials: Diethyl malonate, S-methylisothiourea sulfate, Sodium ethoxide, Absolute ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and diethyl malonate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully acidify with a concentrated acid (e.g., HCl) to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with cold water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 2-(methylthio)-4,6-dihydroxypyrimidine.

-

Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

The dihydroxy pyrimidine is converted to the corresponding dichloro derivative using phosphorus oxychloride.

-

Materials: 2-(Methylthio)-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).

-

Procedure:

-

In a fume hood, carefully add 2-(methylthio)-4,6-dihydroxypyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC (after careful quenching of an aliquot).

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral.

-

Dry the product in a desiccator over P₂O₅ to give 4,6-dichloro-2-(methylthio)pyrimidine.

-

Step 3: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine

The dichloro intermediate undergoes nucleophilic substitution with sodium methoxide to yield the dimethoxy product.[1]

-

Materials: 4,6-Dichloro-2-(methylthio)pyrimidine, Sodium methoxide, Anhydrous methanol.

-

Procedure:

-

Prepare a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Add a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous methanol dropwise to the sodium methoxide solution.

-

Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford 4,6-dimethoxy-2-(methylthio)pyrimidine.[1]

-

Step 4: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

The methylthio group is oxidized to the more reactive methylsulfonyl group.[1]

-

Materials: 4,6-Dimethoxy-2-(methylthio)pyrimidine, Hydrogen peroxide (30% solution), Glacial acetic acid.

-

Procedure:

-

Dissolve 4,6-dimethoxy-2-(methylthio)pyrimidine (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath and add hydrogen peroxide (2.2 equivalents) dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into cold water, and the product will precipitate.

-

Collect the solid by filtration, wash with water, and dry to obtain 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[1]

-

Step 5: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

The methylsulfonyl group is displaced by a cyanide group.[2]

-

Materials: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 equivalent) in anhydrous DMSO.

-

Add potassium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a large volume of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4,6-dimethoxypyrimidine-2-carbonitrile.[2]

-

Step 6: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification.

-

Materials: 4,6-Dimethoxypyrimidine-2-carbonitrile, Sulfuric acid, Water, Absolute ethanol.

-

Procedure:

-

Hydrolysis: Add 4,6-dimethoxypyrimidine-2-carbonitrile (1.0 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid. Filter, wash with water, and dry the crude 4,6-dimethoxypyrimidine-2-carboxylic acid.

-

Esterification: Suspend the crude carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 6-12 hours.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography or recrystallization to obtain this compound.

-

Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | 94-96 | [3] |

| 4,6-Dimethoxy-2-methylthiopyrimidine | C₇H₁₀N₂O₂S | 186.23 | 52.5-53.8 | [1] |

| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | C₇H₁₀N₂O₄S | 218.23 | 131-132 | [4] |

Potential Applications

While the specific biological activities of this compound have not been reported, its structural motifs suggest potential applications in several areas of drug discovery and development:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.

-

Antiviral and Antimicrobial Agents: Functionalized pyrimidines have shown a broad spectrum of activity against various viruses and microbes.

-

Agrochemicals: Pyrimidine derivatives are utilized as herbicides and fungicides.

The ester functionality at the 2-position provides a convenient handle for further synthetic modifications, such as amidation or reduction, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide outlines a plausible and detailed synthetic route for this compound, a compound with potential applications in medicinal chemistry. The proposed pathway utilizes a series of well-established reactions in pyrimidine chemistry, providing a solid foundation for its synthesis in a laboratory setting. While the protocols provided are based on analogous transformations, optimization for each specific step will be necessary to achieve high yields and purity. The successful synthesis of this target molecule will open avenues for the exploration of its chemical and biological properties, contributing to the development of new therapeutic agents and functional materials.

References

"Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" chemical profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive profile of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogues and established principles of pyrimidine chemistry to offer a detailed overview. The guide covers physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications as a versatile building block in the development of novel chemical entities.

Chemical Profile and Physicochemical Properties

This compound is a disubstituted pyrimidine derivative. The pyrimidine core is a key structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The methoxy groups at the 4 and 6 positions and the ethyl carboxylate group at the 2 position confer specific electronic and steric properties that make it a valuable intermediate for further chemical modifications.

Quantitative data for the target compound is not extensively reported in publicly available literature. The following table summarizes estimated and known properties based on the compound's structure and data from closely related pyrimidine derivatives.

| Property | Value (Estimated/Known) | Citation |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| CAS Number | 128276-49-3 | [1] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Melting Point | Not reported; likely in the range of 50-100 °C | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |

| ¹H NMR Spectrum | Estimated shifts: ~4.4 ppm (q, 2H), ~4.0 ppm (s, 6H), ~1.4 ppm (t, 3H) | N/A |

| ¹³C NMR Spectrum | Estimated shifts: ~170, 165, 160, 85, 62, 55, 14 ppm | N/A |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves a multi-step process starting from commercially available precursors. A key intermediate is 4,6-dimethoxypyrimidine-2-carbonitrile, which can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine[2][3]. The nitrile is then hydrolyzed to the corresponding carboxylic acid, followed by esterification to yield the final product.

Overall Synthetic Scheme

References

Technical Guide: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (CAS No. 128276-49-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, identified by CAS number 128276-49-3, is a pyrimidine derivative with a molecular formula of C₉H₁₂N₂O₄. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids, vitamins, and numerous pharmaceuticals.[1][2][3][4] Consequently, synthetic pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, drawing upon available data for the compound and its structural analogs.

Chemical Structure and Properties

The chemical structure of this compound features a central pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an ethyl carboxylate group at position 2.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for the specific compound is limited in publicly accessible literature. However, based on its structure, the following properties can be inferred. A summary of key identifiers is provided in the table below.

| Property | Value | Source |

| CAS Number | 128276-49-3 | N/A |

| Molecular Formula | C₉H₁₂N₂O₄ | N/A |

| Molecular Weight | 212.20 g/mol | N/A |

Synthesis and Characterization

General Synthetic Workflow for Pyrimidine Derivatives

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrimidines, which could be adapted for the target molecule.

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

Spectroscopic Data of a Structurally Related Compound

To provide insight into the expected spectral characteristics, the following table summarizes the NMR and mass spectrometry data for a closely related compound, Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .[5]

| Spectroscopic Data | Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 9.16 (s, 1H, NH), 7.69 (s, 1H, NH), [Aromatic protons], [Other signals] |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 165.94 (C=O, ester), 152.77 (C=O, amide), [Aromatic carbons], [Other signals] |

| Mass Spectrum (m/z) | 320 (M⁺) |

Potential Biological Activity and Therapeutic Applications

Direct experimental evidence for the biological activity of this compound is not extensively documented in peer-reviewed literature. However, the pyrimidine core is a well-established pharmacophore, and derivatives with similar substitution patterns have demonstrated a wide range of biological activities.[1][2][3][4][6][7]

Known Biological Activities of Pyrimidine Derivatives

The diverse biological activities attributed to the pyrimidine scaffold are summarized in the diagram below.

Caption: Diverse biological activities associated with the pyrimidine scaffold.

-

Anticancer Activity: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis, or as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[2][7]

-

Antimicrobial and Antifungal Activity: The pyrimidine ring is a key component in various synthetic compounds with potent activity against a range of bacteria and fungi.[1][6]

-

Antiviral Activity: Nucleoside analogs containing a pyrimidine base are cornerstone drugs in antiviral therapy. Non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents.[1][6]

-

Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have been found to modulate immune responses and exhibit anti-inflammatory properties.[6]

Given these precedents, this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in these areas.

Experimental Protocols

The following are generalized experimental protocols for key assays used to evaluate the biological activity of pyrimidine derivatives, based on methodologies reported in the literature for similar compounds.[7]

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Caption: A typical workflow for an in vitro MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.

Conclusion

This compound (CAS No. 128276-49-3) is a chemical intermediate belonging to the versatile pyrimidine class of compounds. While direct biological data for this specific molecule is sparse, the extensive and diverse bioactivities of structurally related pyrimidine derivatives highlight its potential as a valuable building block in drug discovery and development. Further investigation into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to explore the therapeutic potential of this chemical scaffold. This guide serves as a foundational resource for researchers interested in the properties and applications of this and related pyrimidine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

"Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core molecular information for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₄ |

| Molecular Weight | 212.2 g/mol |

| Monoisotopic Mass | 212.07971 Da |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not identified in the reviewed literature. General synthetic strategies for related pyrimidine derivatives often involve the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine or urea derivative, followed by functional group modifications. Researchers seeking to synthesize this compound may need to adapt known procedures for similar structures.

Molecular Composition and Weight Relationship

The following diagram illustrates the relationship between the constituent elements of this compound and its overall molecular weight.

Spectroscopic and Synthetic Profile of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. A plausible synthetic protocol is also proposed, drawing from established methodologies for analogous pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy with data reported for similar pyrimidine structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~4.0 - 4.1 | Singlet | 6H | 2 x -OCH₃ |

| ~6.0 - 6.2 | Singlet | 1H | Pyrimidine H-5 |

| ~1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~170 | C-4, C-6 (pyrimidine) |

| ~155 | C-2 (pyrimidine) |

| ~90 | C-5 (pyrimidine) |

| ~62 | -OCH₂CH₃ |

| ~55 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1580 - 1620 | Strong | C=N, C=C stretch (pyrimidine ring) |

| ~1050 - 1300 | Strong | C-O stretch (ethers and ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 212.08 | [M]⁺ (Molecular Ion) |

| 183.07 | [M - C₂H₅]⁺ |

| 167.04 | [M - OCH₂CH₃]⁺ |

| 139.04 | [M - COOCH₂CH₃]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry. The molecular formula is C₉H₁₂N₂O₄, with a molecular weight of 212.21 g/mol .[1]

Proposed Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis of this compound. This protocol is based on established synthetic routes for structurally similar compounds.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from a commercially available precursor.

Step 1: Synthesis of Diethyl 4,6-dichloropyrimidine-2-carboxylate

A potential starting material for the synthesis of the target compound is a dichlorinated pyrimidine derivative.

Step 2: Nucleophilic Substitution with Sodium Methoxide

The dichlorinated intermediate can then undergo nucleophilic aromatic substitution with sodium methoxide to yield the desired product.

Materials:

-

Diethyl 4,6-dichloropyrimidine-2-carboxylate

-

Sodium methoxide

-

Anhydrous Methanol

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared under an inert atmosphere.

-

Diethyl 4,6-dichloropyrimidine-2-carboxylate is added to the sodium methoxide solution at room temperature.

-

The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period determined by reaction monitoring (e.g., via TLC or GC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

References

An In-Depth Technical Guide to the Chemical Compatibility of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its chemical compatibility is paramount for its successful application, from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive overview of the anticipated chemical compatibility of this compound based on the known reactivity of its constituent functional groups: a pyrimidine core, methoxy substituents, and an ethyl carboxylate group. While specific experimental data for this compound is not extensively available in public literature, this document outlines its expected solubility, stability, and reactivity with common laboratory reagents. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively assess its compatibility profile.

Predicted Chemical Compatibility Profile

The chemical behavior of this compound is dictated by its structure. The pyrimidine ring is an electron-deficient heterocycle, the methoxy groups are electron-donating, and the ethyl carboxylate is susceptible to nucleophilic attack.

Solubility

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The ester and methoxy groups can participate in hydrogen bonding. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | The polar nature of the molecule should allow for good solvation. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Aqueous Solutions | Sparingly Soluble | The presence of polar functional groups may allow for limited water solubility, which is likely to be pH-dependent. |

Stability

The stability of this compound is influenced by environmental factors such as pH, temperature, and light.

Table 2: Predicted Stability Profile and Potential Degradation Pathways

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH < 4) | Unstable | Hydrolysis of the ethyl ester to 4,6-dimethoxypyrimidine-2-carboxylic acid and ethanol. Under harsh acidic conditions, hydrolysis of the methoxy groups to hydroxy groups may also occur. |

| Neutral (pH 6-8) | Moderately Stable | Slow hydrolysis of the ester may occur over extended periods. |

| Basic (pH > 9) | Unstable | Saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt. |

| Oxidizing Agents | Potentially Unstable | The electron-rich pyrimidine ring may be susceptible to oxidation. |

| Reducing Agents | Generally Stable | The functional groups are not readily reduced under standard laboratory conditions. |

| Elevated Temperature | Potentially Unstable | Thermal decomposition may occur, with the specific pathway dependent on the temperature and atmosphere. |

| UV/Visible Light | Potentially Unstable | Pyrimidine derivatives can be susceptible to photolytic degradation. |

Reactivity with Common Reagents

The reactivity of this compound is centered around the electrophilic pyrimidine ring and the ester functionality.

Table 3: Predicted Reactivity with Common Laboratory Reagents

| Reagent Class | Predicted Reactivity | Potential Products |

| Strong Acids | Reactive | Protonation of the pyrimidine nitrogens; hydrolysis of the ester and potentially the methoxy groups. |

| Strong Bases | Reactive | Saponification of the ester. |

| Nucleophiles (e.g., Amines, Thiols) | Reactive | Nucleophilic aromatic substitution on the pyrimidine ring (less likely due to methoxy groups) or nucleophilic acyl substitution at the ester carbonyl. |

| Electrophiles | Less Reactive | The electron-donating methoxy groups may activate the 5-position of the pyrimidine ring towards electrophilic attack, though the ring is inherently electron-deficient. |

Experimental Protocols for Compatibility Assessment

The following sections provide detailed methodologies for determining the quantitative chemical compatibility of this compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Dilute the sample to a suitable concentration and analyze using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of the dissolved compound by comparing its response to a standard calibration curve.

Caption: Workflow for solubility determination.

Stability Assessment (Forced Degradation Studies)

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology: Forced Degradation Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of degradation at each time point.

"Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" starting materials for synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction mechanisms involved in the synthesis of this crucial heterocyclic compound.

Introduction

This compound is a substituted pyrimidine derivative with significant applications in medicinal chemistry. The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound, featuring two methoxy groups and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This guide outlines the most common and efficient synthetic routes starting from readily available precursors.

Core Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the construction of the pyrimidine ring, followed by functional group interconversions to introduce the desired methoxy and ethyl carboxylate substituents. The two primary strategies diverge in the final step of introducing the C2-substituent.

Strategy A: Formation of the pyrimidine core, followed by chlorination, methoxylation, and subsequent introduction of the ethyl carboxylate group.

Strategy B: An alternative approach involves the direct carboxylation and esterification of a pre-formed 4,6-dimethoxypyrimidine ring.

Starting Materials

The following table summarizes the key starting materials required for the synthesis of this compound via the routes described in this guide.

| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Role |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | C3 synthon for pyrimidine ring formation |

| Urea | CH₄N₂O | 60.06 | N-C-N source for pyrimidine ring formation |

| Formamide | CH₃NO | 45.04 | Alternative N-C-N source for pyrimidine ring |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating agent for dihydroxypyrimidine |

| Sodium Methoxide | CH₃ONa | 54.02 | Base for ring closure and methoxylation agent |

| 2-Chloro-4,6-dimethoxypyrimidine | C₆H₇ClN₂O₂ | 174.58 | Key intermediate for C2 functionalization |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Reagent for introducing the ethyl carboxylate group |

| n-Butyllithium | C₄H₉Li | 64.06 | Lithiating agent for direct carboxylation |

Experimental Protocols

Synthesis of 4,6-Dihydroxypyrimidine (Intermediate 1)

This procedure describes the cyclocondensation reaction to form the pyrimidine ring.

Reaction: Diethyl malonate reacts with urea in the presence of a strong base to yield 4,6-dihydroxypyrimidine.[1][2]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate (1 equivalent).

-

Add a solution of dry urea (1 equivalent) in hot absolute ethanol.

-

Heat the mixture to reflux for 7 hours. A white solid will precipitate.

-

After cooling, add hot water to dissolve the solid, followed by acidification with hydrochloric acid.

-

Cool the clear solution in an ice bath to crystallize the product.

-

Collect the white precipitate of 4,6-dihydroxypyrimidine by filtration, wash with cold water, and dry.

| Reactant/Reagent | Molar Ratio | Notes |

| Diethyl Malonate | 1 | |

| Urea | 1 | Must be dry. |

| Sodium | 1 | To form sodium ethoxide in situ. |

| Absolute Ethanol | Solvent | |

| Hydrochloric Acid | - | For acidification and product precipitation. |

| Typical Yield | 72-78% | [2] |

Synthesis of 4,6-Dichloropyrimidine (Intermediate 2)

This step involves the conversion of the hydroxyl groups to chloro groups.

Reaction: 4,6-Dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride.[3]

Protocol:

-

In a flask equipped with a reflux condenser and a dropping funnel, place 4,6-dihydroxy-2-methylpyrimidine (1 equivalent).

-

Add N,N-diethylaniline (2.5 equivalents) and dichloroethane.

-

Heat the mixture to reflux.

-

Slowly add a solution of triphosgene (2.5 equivalents) in dichloroethane.

-

Continue refluxing for 6-8 hours.

-

After cooling, wash the reaction mixture successively with water and hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from dichloroethane to obtain 4,6-dichloro-2-methylpyrimidine.

| Reactant/Reagent | Molar Ratio | Notes |

| 4,6-Dihydroxypyrimidine | 1 | |

| Triphosgene | 2.5 | A safer alternative to phosgene gas. Can be replaced by POCl₃. |

| N,N-Diethylaniline | 2.5 | Acts as a base. |

| Dichloroethane | Solvent | |

| Typical Yield | 90-92% | [3] |

Synthesis of 4,6-Dimethoxypyrimidine (Intermediate 3)

This procedure describes the nucleophilic substitution of the chloro groups with methoxy groups.

Reaction: 4,6-Dichloropyrimidine reacts with sodium methoxide to yield 4,6-dimethoxypyrimidine.

Protocol:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 4,6-dichloropyrimidine (1 equivalent) to the sodium methoxide solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, neutralize the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4,6-dimethoxypyrimidine.

| Reactant/Reagent | Molar Ratio | Notes |

| 4,6-Dichloropyrimidine | 1 | |

| Sodium Methoxide | >2 | In excess to ensure complete reaction. |

| Methanol | Solvent |

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine (Intermediate 4)

This intermediate is crucial for the subsequent introduction of the carboxylate group.

Reaction: A multi-step synthesis starting from malononitrile.[4][5]

Protocol:

-

Drip acetyl chloride into a mixture of malononitrile and methanol to obtain 1,3-dimethyl malononitrile diamidine dihydrochloride.

-

React the dihydrochloride salt with sodium bicarbonate and cyanamide to yield 3-amino-3-methoxy-N-nitrile-2-propionamidine.

-

Treat the resulting amidine with hydrogen chloride in methanol.

-

Control the reaction temperature (e.g., 5 °C) and maintain for 2 hours.

-

Neutralize the reaction mixture with water and evaporate the majority of the solvent.

-

Cool the solution to precipitate the product, which is then filtered and dried.

| Reactant/Reagent | Molar Ratio | Notes |

| Malononitrile | 1 | |

| Methanol | Solvent | |

| Acetyl Chloride | - | Used to generate HCl in situ. |

| Cyanamide | 1 | |

| Sodium Bicarbonate | Base | |

| Hydrogen Chloride | - | For the final cyclization/chlorination. |

| Typical Yield | ~82% | [5] |

Synthesis of this compound (Target Molecule)

Method A: From 2-Chloro-4,6-dimethoxypyrimidine via a Grignard Reagent

Reaction: 2-Chloro-4,6-dimethoxypyrimidine can be converted to a Grignard reagent, which then reacts with ethyl chloroformate.

Protocol:

-

Activate magnesium turnings in a dry flask under an inert atmosphere.

-

Add a solution of 2-chloro-4,6-dimethoxypyrimidine (1 equivalent) in dry THF to initiate the Grignard reaction.

-

Once the Grignard reagent is formed, cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add ethyl chloroformate (1 equivalent).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography.

Method B: Direct C-H Lithiation and Carboxylation

Reaction: Direct lithiation of 4,6-dimethoxypyrimidine at the 2-position followed by reaction with ethyl chloroformate.

Protocol:

-

Dissolve 4,6-dimethoxypyrimidine (1 equivalent) in dry THF in a flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents).

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Slowly add ethyl chloroformate (1.2 equivalents).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and workflows.

Caption: Synthetic pathway via direct C-H lithiation.

Caption: Synthesis from 2-chloro-4,6-dimethoxypyrimidine.

Conclusion

The synthesis of this compound can be achieved through reliable and scalable routes. The choice of a particular pathway may depend on the availability of starting materials, safety considerations, and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for their research and development endeavors. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

- 1. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

The Pyrimidine Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself, forming the fundamental scaffold of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, a versatile framework upon which a vast array of therapeutic agents has been built.[2] Pyrimidine derivatives are central to numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] This in-depth guide focuses on the discovery and history of a key subclass: pyrimidine carboxylates and their closely related dihydropyrimidinone (DHPM) analogues. We will trace their journey from a 19th-century chemical curiosity to a central motif in modern drug discovery, providing detailed experimental protocols, quantitative data, and mechanistic insights for the professionals driving the next generation of therapeutic innovation.

Early History and Foundational Discoveries

The story of pyrimidines begins not with a targeted synthesis, but with the isolation of their derivatives from natural sources. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli. However, the systematic study of this class of compounds began in earnest in the late 19th century. A pivotal moment came in 1891, when the Italian chemist Pietro Biginelli reported a novel one-pot, three-component reaction that would come to define the field.[1] By simply heating a mixture of an aryl aldehyde, ethyl acetoacetate (a β-ketoester), and urea under acid catalysis, Biginelli synthesized a class of compounds he termed "aldehyduramide des acetessigäthers," now known as 3,4-dihydropyrimidin-2(1H)-ones or DHPMs.[1] This discovery, now universally known as the Biginelli Reaction , was remarkable for its simplicity and efficiency in creating complex, functionalized heterocyclic scaffolds that often incorporate a carboxylate moiety, laying the groundwork for the entire field of pyrimidine carboxylate chemistry.

Caption: A timeline of key milestones in the discovery and development of pyrimidine carboxylates.

The Biginelli Reaction: The Cornerstone Synthesis

For over a century, the Biginelli reaction has remained the most important and widely used method for synthesizing DHPMs and related pyrimidine carboxylates. Its enduring appeal lies in its operational simplicity and the structural complexity it generates in a single step from readily available starting materials.

Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of study for decades. While an earlier mechanism proposed an initial aldol condensation, the most widely accepted pathway today was proposed by C. Oliver Kappe in 1997. This mechanism proceeds through an N-acyliminium ion intermediate, which is the rate-determining step.

The key steps are:

-

Iminium Formation: The aldehyde and urea undergo an acid-catalyzed condensation to form an N-acyliminium ion.

-

Nucleophilic Addition: The β-ketoester (in its enol form) acts as a nucleophile, attacking the iminium ion.

-

Cyclization and Dehydration: The ring is closed via an intramolecular nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.

Caption: The accepted N-acyliminium ion pathway for the Biginelli three-component reaction.

Evolution of the Biginelli Reaction

The original protocol reported by Biginelli often suffered from low yields, particularly with sterically hindered or aliphatic aldehydes.[3] This limitation spurred significant research into optimizing the reaction. A major breakthrough came in 1987 when Atwal et al. developed a modification that consistently provided higher yields.[1] The Atwal modification involves the pre-condensation of the aldehyde and β-ketoester to form an enone, which then reacts with the urea derivative.[1]

Since then, a vast number of catalysts and conditions have been explored to improve the reaction's efficiency, scope, and environmental friendliness. These include:

-

Brønsted Acids: p-Toluenesulfonic acid (p-TSA), H₂SO₄[5]

-

Green Methodologies: The use of microwave irradiation, ultrasound, and solvent-free conditions has dramatically reduced reaction times from hours to minutes and simplified purification.[7]

-

Heterogeneous Catalysts: Solid-supported acids and materials like layered double hydroxide (LDH) have been employed to facilitate easy catalyst recovery and reuse.[8]

Quantitative Data: Reaction Yields and Biological Activity

The versatility of the pyrimidine carboxylate scaffold is evident in the extensive research into its synthesis and biological applications. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Yields for Biginelli Reaction

This table illustrates the impact of different catalysts and conditions on the yield of a model Biginelli reaction (Benzaldehyde, Ethyl Acetoacetate, Urea).

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| None (Catalyst-Free) | 90°C, Solvent-Free | 4 h | 70% | [4] |

| HCl (Classical) | Reflux in Ethanol | Several hours | Often < 40% | [3] |

| ZnCl₂ | Room Temp, Acetic Acid | 5-6 h | 92% | [5] |

| FeCl₃ | Room Temp, Acetic Acid | 4-5 h | 95% | [5] |

| CuCl₂ | Room Temp, Acetic Acid | 6-7 h | 94% | [5] |

| Layered Double Hydroxide (LDH) | Reflux in Ethanol | 4 h | 88% | [8] |

| H-ZSM-5 Zeolite | Ball-milling, 30 Hz | 20 min | 91% | |

| Microwave Irradiation | Yb(OTf)₃ catalyst | 30 min | 86% (Monastrol) | [9][10] |

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Thiazolo[3,2-a]pyrimidine (Cpd 4i) | MCF-7 (Breast) | ROS-mediated Apoptosis | 0.33 | [11] |

| Thiazolo[3,2-a]pyrimidine (Cpd 4i) | HeLa (Cervical) | ROS-mediated Apoptosis | 0.52 | [11] |

| Thiazolo[3,2-a]pyrimidine (Cpd 4i) | HepG2 (Liver) | ROS-mediated Apoptosis | 3.09 | [11] |

| Indazol-Pyrimidine (Cpd 4f) | MCF-7 (Breast) | Apoptosis Induction | 1.629 | [12] |

| Indazol-Pyrimidine (Cpd 4i) | MCF-7 (Breast) | Apoptosis Induction | 1.841 | [12] |

| Indazol-Pyrimidine (Cpd 4i) | A549 (Lung) | Apoptosis Induction | 2.305 | [12] |

| Indazol-Pyrimidine (Cpd 4i) | Caco2 (Colon) | Apoptosis Induction | 4.990 | [12] |

| Pyrido[2,3-d]pyrimidine (Cpd 2d) | A549 (Lung) | Cytotoxicity | ~50 | [13] |

Table 3: Anti-inflammatory and Antimicrobial Activity

| Compound Class | Activity | Target/Assay | IC₅₀ / MIC (µM) | Reference |

| Pyrano[2,3-d]pyrimidine (Cpd 5) | Anti-inflammatory | COX-2 Inhibition | 0.04 | |

| Pyrido[2,3-d]pyrimidine (Cpd 2a) | Anti-inflammatory | Lipoxygenase (LOX) | 42 | [13] |

| Pyridopyrimidine (Cpd 4a) | Antibacterial | Biotin Carboxylase | MIC >256 µg/mL (E. coli) | |

| Pyridopyrimidine (Cpd 4a + PMBN) | Antibacterial | Biotin Carboxylase | MIC = 1 µg/mL (E. coli) |

Detailed Experimental Protocols

To aid in laboratory research, this section provides detailed protocols for the synthesis of key pyrimidine carboxylate-related structures.

Protocol 1: Classical Synthesis of a Dihydropyrimidinone

This protocol is a general representation of the original Biginelli reaction.

-

Reagents:

-

Aromatic Aldehyde (10 mmol)

-

Ethyl Acetoacetate (10 mmol, 1.30 g)

-

Urea (15 mmol, 0.90 g)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (0.2 mL)

-

-

Procedure:

-

Combine the aldehyde, ethyl acetoacetate, and urea in a 100 mL round-bottom flask.

-

Add ethanol and the catalytic amount of concentrated HCl.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

-

Protocol 2: Microwave-Assisted Synthesis of Monastrol

This modern protocol demonstrates the efficiency of microwave synthesis for producing the specific mitotic kinesin Eg5 inhibitor, Monastrol.[7][9]

-

Reagents:

-

3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)

-

Ethyl Acetoacetate (1.00 mmol, 130 mg)

-

Thiourea (1.50 mmol, 114 mg)

-

Ethanol (2 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

-

Procedure:

-

Place all reagents in a 10 mL microwave process vial equipped with a magnetic stir bar.

-

Seal the vial with a septum cap.

-

Place the vial in a microwave reactor and irradiate at 120°C for 30 minutes.

-

After the reaction, cool the vial to room temperature. A precipitate will form.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

The product, Monastrol, is typically obtained in high purity (76-86% yield) without the need for further column chromatography.[9][10]

-

Signaling Pathways and Therapeutic Mechanisms

The therapeutic potential of pyrimidine carboxylates and DHPMs stems from their ability to interact with a variety of biological targets. Their rigid heterocyclic structure allows them to function as effective pharmacophores.

Calcium Channel Blockade

Many DHPMs are potent L-type calcium channel blockers, a property that underlies their use as antihypertensive agents.[1] They act primarily on the smooth muscle cells of blood vessels. By blocking the influx of extracellular calcium, they prevent the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation, which in turn lowers blood pressure.[2]

Caption: Mechanism of action for DHPMs as L-type calcium channel blockers in vascular smooth muscle.

Mitotic Kinesin Eg5 Inhibition

The discovery of Monastrol in 1999 as a specific, cell-permeable inhibitor of the mitotic kinesin Eg5 was a landmark in cancer research. Eg5 is a motor protein essential for establishing the bipolar mitotic spindle required for cell division. Monastrol binds to an allosteric site on Eg5, inhibiting its ATPase activity. This prevents the separation of centrosomes, causing dividing cells to arrest in mitosis with a characteristic mono-astral spindle, ultimately leading to apoptosis.

Caption: Monastrol inhibits the kinesin Eg5, leading to mitotic arrest and cell death in cancer cells.

Conclusion

From its serendipitous discovery in the late 19th century, the pyrimidine carboxylate core, particularly as embodied in the products of the Biginelli reaction, has evolved into a mainstay of medicinal chemistry. The journey from low-yielding classical syntheses to rapid, high-yield modern protocols has unlocked a vast chemical space, enabling the discovery of compounds with profound therapeutic implications. The ability of this simple scaffold to potently and selectively modulate complex biological targets, from ion channels to motor proteins, ensures its continued relevance. For researchers and drug development professionals, the rich history and versatile chemistry of pyrimidine carboxylates offer a powerful and proven platform for designing the next generation of innovative medicines.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations of pyrimidine derivatives. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data for the synthesis of the target molecule and its key intermediates.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through a multi-step sequence starting from a readily available substituted pyrimidine. The key steps involve the introduction of the C2 carboxylate functionality via a nitrile intermediate. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Reaction Mechanisms and Experimental Protocols

This section provides a step-by-step guide to the synthesis, including reaction mechanisms, detailed experimental procedures, and expected outcomes.

Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine

The initial step involves a nucleophilic aromatic substitution reaction to replace the chloro groups on the pyrimidine ring with methoxy groups.

Reaction Mechanism:

The reaction proceeds via a standard SNAr mechanism where the methoxide ion attacks the electron-deficient carbon atoms at positions 4 and 6 of the pyrimidine ring, leading to the displacement of the chloride ions.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate, a potentially valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 4,6-dimethoxypyrimidine, followed by a directed lithiation and subsequent carboxylation-esterification.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step synthetic sequence. The first step involves the nucleophilic substitution of the chlorine atoms in 4,6-dichloropyrimidine with methoxide ions to yield 4,6-dimethoxypyrimidine. The second, and key, step is a directed ortho-metalation (lithiation) of 4,6-dimethoxypyrimidine at the C2 position, followed by quenching the resulting lithiated intermediate with a suitable electrophile, such as diethyl carbonate, to introduce the ethyl carboxylate functionality.

Experimental Protocols

Step 1: Synthesis of 4,6-dimethoxypyrimidine

This protocol is adapted from established procedures for the methoxylation of chloropyrimidines.

Materials:

-

4,6-Dichloropyrimidine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Toluene

-

Water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4,6-dichloropyrimidine in anhydrous methanol.

-

To this solution, add a stoichiometric excess of sodium methoxide (typically 2.2 to 2.5 equivalents). The addition may be exothermic, so it should be done portion-wise or while cooling the flask in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and toluene. Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer, and extract the aqueous layer with an additional portion of toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the toluene under reduced pressure to yield crude 4,6-dimethoxypyrimidine, which can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Step 1):

| Parameter | Value |

| Starting Material | 4,6-Dichloropyrimidine |

| Key Reagent | Sodium Methoxide |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Typical Yield | > 90% |

Step 2: Synthesis of this compound

This protocol is based on general principles of directed lithiation of heteroaromatic compounds and subsequent reaction with a carbonyl electrophile.

Materials:

-

4,6-dimethoxypyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl carbonate or Ethyl chloroformate

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syracuses

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4,6-dimethoxypyrimidine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (typically 1.1 to 1.2 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flame-dried flask, prepare a solution of the electrophile (diethyl carbonate or ethyl chloroformate, typically 1.5 to 2.0 equivalents) in anhydrous THF.

-

Slowly add the solution of the electrophile to the lithiated pyrimidine solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary (Step 2):

| Parameter | Value |

| Starting Material | 4,6-dimethoxypyrimidine |

| Key Reagent | n-Butyllithium |

| Electrophile | Diethyl carbonate or Ethyl chloroformate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | Moderate to good (estimated) |

Visualizations

Logical Workflow for the Synthesis

Caption: Overall synthetic workflow for this compound.

Signaling Pathway Analogy: Directed Metalation

The directed metalation step can be conceptualized as a signaling pathway where the methoxy groups "direct" the deprotonation to the C2 position.

Caption: Conceptual pathway of directed lithiation at the C2 position.

Application Notes and Protocols: Synthesis of 4-Methoxy-Substituted Dihydropyrimidinones via a Four-Component Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a modified, four-component Biginelli reaction for the synthesis of novel methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. This protocol provides a valuable methodology for accessing highly functionalized dihydropyrimidinone (DHPM) scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The Biginelli reaction is a classic multicomponent reaction that traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] While the classical approach is robust, there is a continuous drive to expand its scope to create more complex and diverse molecular architectures. A significant challenge has been the introduction of substituents at the 4-position of the pyrimidine ring beyond what is dictated by the aldehyde component.

It is important to clarify a common point of confusion. A compound such as "Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" is a fully aromatic pyrimidine and is not a direct product of the Biginelli reaction, which yields dihydropyrimidines. Furthermore, this specific molecule would not be a starting material for a Biginelli reaction, as it already contains the pyrimidine core.

This document focuses on a novel, four-component modification of the Biginelli reaction that uniquely incorporates a methoxy group at the C4-position of the dihydropyrimidine ring.[3][4] This is achieved by using methanol not only as a solvent but also as a reactant in the presence of a suitable β-dicarbonyl compound, an aromatic aldehyde, and urea or thiourea. This approach significantly enhances the structural diversity of accessible DHPMs, offering new avenues for lead generation and optimization in drug discovery programs.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates via the four-component Biginelli reaction.[3]

| Entry | Ar (Aldehyde) | Ar' (Aroylpyruvate) | X | Time (min) | Yield (%) | m.p. (°C) |

| 1 | 4-HOC₆H₄ | C₆H₅ | O | 30-60 | 64 | 252-256 |

| 2 | 3-MeOC₆H₄ | C₆H₅ | O | 30-60 | 68 | 162-164 |

| 3 | 4-MeOC₆H₄ | C₆H₅ | O | 30-60 | - | - |

| 4 | 2,4-(MeO)₂C₆H₃ | C₆H₅ | O | 30-60 | - | - |

| 5 | 4-ClC₆H₄ | 4-CH₃C₆H₄ | O | 30-60 | - | - |

| 6 | 4-FC₆H₄ | 4-CH₃C₆H₄ | O | 30-60 | - | - |

| 7 | 4-MeOC₆H₄ | C₆H₅ | S | 30-60 | - | - |

| 8 | 4-ClC₆H₄ | C₆H₅ | S | 30-60 | - | - |

| 9 | 4-FC₆H₄ | C₆H₅ | S | 30-60 | - | - |

Note: Dashes indicate data not provided in the source material.

Experimental Protocols

General Procedure for the Synthesis of Methyl 5-Aroyl-6-Aryl-4-Methoxy-2-Oxo(Thioxo) Hexahydropyrimidine-4-Carboxylates[4]

This protocol outlines the one-pot, four-component synthesis of 4-methoxy-substituted dihydropyrimidinones.

Materials:

-

Methyl aroylpyruvate (1.0 eq, 0.01 mol)

-

Aromatic aldehyde (1.0 eq, 0.01 mol)

-

Urea or Thiourea (1.5 eq, 0.015 mol)

-

Methanol (MeOH, 10 mL)

-

Sodium hydrogen sulfate (NaHSO₄) (0.8 eq, 0.008 mol)

-

Water (for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and flask for filtration

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add methyl aroylpyruvate (0.01 mol), the corresponding aromatic aldehyde (0.01 mol), urea or thiourea (0.015 mol), and sodium hydrogen sulfate (0.008 mol).

-

Add methanol (10 mL) to the mixture.

-

Heat the reaction mixture with stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form. Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration using a Buchner funnel.

-

Wash the crude product with water.

-

Recrystallize the crude product from methanol to obtain the pure methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylate.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination).

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the four-component Biginelli reaction, leading to the formation of a 4-methoxy-substituted dihydropyrimidinone.[3]

Caption: Proposed mechanism for the four-component Biginelli reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of 4-methoxy-substituted dihydropyrimidinones.

Caption: Experimental workflow for the synthesis of 4-methoxy DHPMs.

References

Application Notes and Protocols: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate as a Key Intermediate in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate as a crucial intermediate in the development of modern herbicides, particularly those targeting the acetolactate synthase (ALS) enzyme. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate research and development in agrochemicals.

Introduction

This compound is a heterocyclic compound of significant interest in the agrochemical industry. Its unique structural features, including the electron-rich dimethoxypyrimidine core and the reactive ethyl carboxylate group, make it an ideal precursor for the synthesis of a variety of potent herbicides. The primary class of herbicides derived from this intermediate are the sulfonylureas, which are renowned for their high efficacy at low application rates and their specific mode of action.[1] These herbicides act as potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] As this pathway is absent in mammals, these herbicides exhibit low toxicity to non-target organisms.

This document outlines a proposed synthetic pathway for this compound and its subsequent conversion into a model sulfonylurea herbicide.

Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established pyrimidine synthesis methodologies. A common and effective method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine.[2]

A potential starting point for the synthesis is the readily available 2-amino-4,6-dimethoxypyrimidine. This can be synthesized from malononitrile and urea through a series of reactions involving imidization, cyanamide substitution, and cyclization.[3] The amino group at the 2-position can then be converted to a carboxylate group.

Proposed Synthetic Pathway:

A feasible approach involves the conversion of the more accessible 2-chloro-4,6-dimethoxypyrimidine. This chloro-derivative can be synthesized from malononitrile and urea, followed by chlorination.[4] The chloro-group can then be subjected to a carboxylation reaction.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

A detailed protocol for the synthesis of the precursor, 2-chloro-4,6-dimethoxypyrimidine, is adapted from established methods.[4]

Materials:

-

Malononitrile

-

Methanol

-

Anhydrous Hydrogen Chloride

-

Composite Solvent (e.g., a mixture of dimethylformamide and petroleum ether)

-

Cyanamide

-

Catalyst (e.g., a Lewis acid)

Procedure:

-

Salt Formation: Malononitrile is reacted with methanol in a composite solvent under pressure with anhydrous hydrogen chloride to form dimethyl propylenediimine dihydrochloride.

-

Cyanamide Reaction: The resulting product is then reacted with cyanamide to generate 3-amino-3-methoxy-N-cyano-2-propane imine.

-

Condensation and Chlorination: The intermediate from the previous step undergoes a catalyzed condensation and chlorination reaction to yield 2-chloro-4,6-dimethoxypyrimidine as a white crystalline solid.

Experimental Protocol: Synthesis of this compound

The conversion of the 2-chloro derivative to the target ethyl carboxylate can be achieved through a carbonylation reaction.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Ethanol

-